N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored for kinase inhibition due to its ability to mimic purine nucleotides. The molecule features a 4-chlorophenyl group at N⁴, a phenyl group at position 1, and a 3-(propan-2-yloxy)propyl chain at N⁶. These substituents confer distinct electronic and steric properties, influencing both biological activity and physicochemical characteristics. It has been investigated as a selective JAK3 inhibitor in joint studies by Chinese research teams, demonstrating high affinity and selectivity over other kinases .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O/c1-16(2)31-14-6-13-25-23-28-21(27-18-11-9-17(24)10-12-18)20-15-26-30(22(20)29-23)19-7-4-3-5-8-19/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H2,25,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSDFZXSNUQMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically involves:
- Formation of the pyrazolo[3,4-d]pyrimidine core : This is achieved by cyclization reactions involving hydrazines and other reagents.
- Substitution reactions : The introduction of the 4-chlorophenyl and propan-2-yloxy groups occurs through nucleophilic substitution methods.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential , particularly against glioblastoma. For example, a related compound (designated as 4j in some studies) demonstrated significant inhibition of glioma cell growth and showed low cytotoxicity towards non-cancerous cells. This suggests that modifications similar to those in this compound could enhance selectivity for cancerous cells while sparing healthy tissues .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer signaling pathways. In particular, it has shown activity against AKT2/PKBβ, a critical player in glioma malignancy. The inhibition of this kinase correlates with reduced cell proliferation and enhanced apoptosis in glioma cells .
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structural motifs have been reported to exhibit antimicrobial activity. For instance, derivatives containing the thiazolidinone skeleton have demonstrated efficacy against various bacterial strains and fungi, suggesting that this compound may also possess such properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. It may interfere with enzymes involved in metabolic pathways associated with cancer and inflammation, thereby offering a dual mechanism of action that could be beneficial in therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Glioblastoma Treatment
In a study focusing on glioblastoma treatment, derivatives similar to this compound were tested on patient-derived glioma cells. The results indicated that these compounds could significantly reduce neurosphere formation—an indicator of stem cell-like properties in tumors—while exhibiting minimal effects on normal cells. This finding underscores the therapeutic potential of targeting specific pathways in cancer treatment without affecting healthy tissue .
Comparison with Similar Compounds
Key structural analogs differ in substituents at N⁴, N⁶, and position 1 of the pyrazolo[3,4-d]pyrimidine core. These modifications impact solubility, binding affinity, and selectivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings from Comparative Studies
a) JAK3 Selectivity
The target compound’s 4-chlorophenyl group at N⁴ and flexible 3-(propan-2-yloxy)propyl chain at N⁶ optimize interactions with JAK3’s hydrophobic pocket, as shown in docking studies . Analogs with bulkier N⁴ groups (e.g., 3,4-dimethylphenyl in ) exhibit reduced affinity due to steric clashes, while smaller substituents (e.g., ethyl in ) lack sufficient hydrophobic anchoring.
b) Solubility and Physicochemical Properties
- The 3-(propan-2-yloxy)propyl chain in the target compound balances hydrophobicity and solubility, critical for PROTAC linker integration .
- Compounds with polar substituents (e.g., benzodioxolylmethyl in ) show improved aqueous solubility, whereas rigid analogs like N⁴-(2-methoxyphenyl) () have low solubility due to planar aromatic systems.
Q & A
Q. What are the optimized synthetic routes for N⁴-(4-chlorophenyl)-1-phenyl-N⁶-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Preparation of the pyrazolo[3,4-d]pyrimidine core via condensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with chlorinated phenyl isocyanates under basic conditions (e.g., K₂CO₃ in DMSO) .
- Step 2 : Functionalization of the N⁶ position using 3-(propan-2-yloxy)propylamine in dry acetonitrile under reflux, with catalytic iodine to enhance reactivity .
- Optimization : Microwave-assisted synthesis (100–120°C, 30 min) improves yield by 15–20% compared to conventional heating. Green chemistry approaches (e.g., solvent-free conditions or ethanol/water mixtures) reduce waste .
- Purity Control : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography or recrystallization from acetonitrile .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. Key signals include aromatic protons (δ 7.2–8.1 ppm) and the isopropyloxy group (δ 1.2–1.4 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and torsional strain in the pyrazolo-pyrimidine core. Pre-crystallize from slow evaporation in dichloromethane/methanol .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (expected [M+H]⁺: ~493.2 g/mol) .
Q. What in vitro assays are recommended to evaluate its kinase inhibitory activity?
- Methodological Answer :
- Kinase Profiling : Use a panel of recombinant protein kinases (e.g., JAK3, Src, or CDKs) in ATP-competitive assays. Incubate the compound (0.1–10 µM) with kinase, ATP, and substrate (e.g., poly-Glu-Tyr for tyrosine kinases) .
- IC₅₀ Determination : Fit dose-response curves (0–100 µM) using GraphPad Prism. Compare to positive controls (e.g., staurosporine for broad-spectrum inhibition) .
- Selectivity Screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for JAK3 over JAK2?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified N⁴-(4-chlorophenyl) (e.g., 4-fluorophenyl or 3,4-dichlorophenyl) and N⁶-alkyl chains (e.g., shorter ethers or branched propyl groups) .
- Docking Simulations : Use AutoDock Vina to model interactions with JAK3’s ATP-binding pocket (PDB: 4LBC). Focus on hydrogen bonding with Leu905 and hydrophobic contacts with Val836 .
- In Vitro Validation : Compare JAK3/JAK2 IC₅₀ ratios. A 10-fold selectivity for JAK3 suggests improved specificity .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy in murine cancer models?
- Methodological Answer :
- Pharmacokinetic (PK) Analysis : Measure plasma half-life (IV/oral administration), bioavailability (≥30% target), and brain penetration (logBB > -1) using LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes (human/mouse) to detect oxidative dechlorination or O-dealkylation products .
- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility (>50 µM in PBS) and reduce plasma protein binding .
Q. What strategies validate target engagement in cellular contexts despite off-target effects?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., Jurkat) with 10 µM compound, lyse, and heat (37–65°C). Western blot for stabilized kinase targets .
- PROTAC Design : Conjugate the compound to a cereblon ligand (e.g., pomalidomide) via a PEG linker. Monitor kinase degradation via immunoblotting (e.g., 50% reduction at 100 nM) .
- CRISPR Knockout : Generate JAK3⁻/− cell lines. A >80% loss of compound efficacy confirms on-target activity .
Q. How to address discrepancies in IC₅₀ values across different kinase assay platforms?
- Methodological Answer :
- Assay Standardization : Use uniform ATP concentrations (1 mM) and substrate batches. Validate with reference inhibitors (e.g., tofacitinib for JAK3) .
- Orthogonal Assays : Confirm activity via:
- Radioactive Assays : ³³P-ATP incorporation into substrate .
- Cellular Phosphorylation : Flow cytometry for pSTAT5 in JAK3-dependent T-cells .
- Data Normalization : Report IC₅₀ as mean ± SEM from ≥3 independent experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
